Benzoic acid, 2-amino-, hydrochloride
Overview
Description
Benzoic acid, 2-amino-, hydrochloride, also known as anthranilic acid hydrochloride, is an organic compound with the molecular formula C7H7NO2·HCl. It is a derivative of benzoic acid where an amino group is substituted at the ortho position relative to the carboxyl group. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, dyes, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-amino-, hydrochloride typically involves the nitration of benzoic acid to form 2-nitrobenzoic acid, followed by reduction to yield 2-aminobenzoic acid. The final step involves the reaction of 2-aminobenzoic acid with hydrochloric acid to form the hydrochloride salt.
Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrobenzoic acid.
Reduction: The nitro group in 2-nitrobenzoic acid is reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Formation of Hydrochloride Salt: The resulting 2-aminobenzoic acid is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal-acid reduction.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various reduced forms depending on the reducing agent.
Substitution Products: Azo compounds and other substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 2-amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of dyes, pigments, and pharmaceuticals.
Biology: Studied for its role in metabolic pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-amino-, hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Benzoic Acid: Lacks the amino group, making it less reactive in certain substitution reactions.
Para-Aminobenzoic Acid: The amino group is at the para position, leading to different reactivity and applications.
Ortho-Nitrobenzoic Acid: Contains a nitro group instead of an amino group, affecting its chemical behavior.
Uniqueness: Benzoic acid, 2-amino-, hydrochloride is unique due to the presence of both amino and carboxyl groups in close proximity, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-aminobenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMFPYJORUCLEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7459-95-2, 118-92-3 (Parent) | |
Details | Compound: Benzoic acid, 2-amino-, hydrochloride (1:2) | |
Record name | Benzoic acid, 2-amino-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7459-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzoic acid, 2-amino-, hydrochloride (1:2) | |
Record name | Anthranilic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002099630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6062177 | |
Record name | Benzoic acid, 2-amino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2099-63-0 | |
Record name | Benzoic acid, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2099-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranilic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002099630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-amino-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANTHRANILIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY7F9KRWE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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